molecular formula C11H12N4 B12120350 1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- CAS No. 927982-47-6

1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)-

Cat. No.: B12120350
CAS No.: 927982-47-6
M. Wt: 200.24 g/mol
InChI Key: CLYDFOVUEMHAHN-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)-, is a substituted aromatic diamine featuring a 1,3-benzenediamine backbone with a 6-methylpyrimidinyl group attached to one of the amino positions. The parent compound, 1,3-benzenediamine (m-phenylenediamine), is a white crystalline solid that oxidizes to a reddish color upon air exposure . It is widely used in dye synthesis for textiles, leather, and polymers, as well as a precursor in hair dyes and industrial additives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

927982-47-6

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

3-N-(6-methylpyrimidin-4-yl)benzene-1,3-diamine

InChI

InChI=1S/C11H12N4/c1-8-5-11(14-7-13-8)15-10-4-2-3-9(12)6-10/h2-7H,12H2,1H3,(H,13,14,15)

InChI Key

CLYDFOVUEMHAHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)NC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyrimidinyl Intermediate Formation

A foundational approach involves the Suzuki-Miyaura coupling between 2,4-dichloropyrimidine and 6-methylpyrimidin-4-ylboronic acid. This reaction employs a palladium catalyst, typically PdCl₂(dppf) (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride), in a mixed solvent system of toluene/water (3:1) with potassium carbonate as a base. Key parameters include:

  • Temperature: 100°C

  • Reaction Time: 12–20 hours

  • Yield: 80% (isolated) for 2-chloro-4-(6-methylpyrimidin-4-yl)pyrimidine.

The regioselectivity of this reaction favors substitution at the 4-position of pyrimidine due to electronic effects, with no observed bis-adduct formation.

Nitro Reduction for Benzenediamine Synthesis

The target diamine is synthesized via reduction of a nitro precursor, 6-methyl-N1-(4-(6-methylpyrimidin-4-yl)pyrimidin-2-yl)-3-nitrobenzene-1-amine. Stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) at 60–70°C for 6 hours achieves quantitative reduction. Post-reduction purification involves neutralization with aqueous ammonia and recrystallization from ethanol/water (1:2), yielding 1,3-benzenediamine, N1-(6-methyl-4-pyrimidinyl)-, with >95% purity.

Alternative Methodologies and Comparative Analysis

Curtius Rearrangement for Carbamate Intermediates

An alternative pathway utilizes a Curtius rearrangement to access the diamine via a tert-butyl carbamate intermediate. The reaction sequence involves:

  • Acyl Azide Formation: Treatment of 3-nitro-4-methylbenzoyl chloride with diphenylphosphoryl azide (DPPA) in toluene at 0°C.

  • Rearrangement: Heating to 80°C in the presence of triethylamine and tert-butanol to form tert-butyl (4-methyl-3-((4-(6-methylpyrimidin-4-yl)pyrimidin-2-yl)amino)phenyl)carbamate.

  • Deprotection: Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the diamine with 60% isolated yield.

This method minimizes side reactions but requires rigorous purification to eliminate phosphorous salt byproducts.

Condensation with Enaminones

A modified protocol condenses 1-(5-cyano-2-methylphenyl)guanidine with 3-(dimethylamino)-1-(6-methylpyrimidin-4-yl)prop-2-en-1-one in t-butanol at reflux (120°C). The reaction proceeds via cyclodehydration, forming the pyrimidine ring directly. Key advantages include:

  • Solvent Efficiency: t-Butanol facilitates high-temperature stability.

  • Yield: 75% after recrystallization.

Optimization Strategies and Process Scalability

Catalytic System Tuning

Comparative studies of palladium catalysts reveal PdCl₂(dppf) outperforms Pd(PPh₃)₄ in Suzuki coupling, achieving 80% vs. 45% yield. Ligand screening shows electron-deficient phosphines (e.g., Xantphos) enhance turnover frequency by stabilizing the active Pd(0) species.

Solvent and Temperature Effects

  • Suzuki Coupling: A toluene/water biphasic system reduces side hydrolysis of the boronic acid. Elevated temperatures (100°C) accelerate oxidative addition but risk boronic acid decomposition.

  • Nitro Reduction: Ethanol/water mixtures improve solubility of the nitro precursor, while SnCl₂ concentration >2.5 M ensures complete reduction within 4 hours.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.78 (s, 1H, pyrimidine-H), 8.32 (d, J = 5.2 Hz, 1H, pyrimidine-H), 6.92 (s, 1H, benzene-H), 6.45 (s, 1H, benzene-H), 5.21 (s, 2H, NH₂), 2.41 (s, 3H, CH₃).

  • HPLC-PDA: Retention time 8.2 min (C18 column, 0.1% TFA in water/acetonitrile gradient), purity >98%.

Impurity Profiling

Common impurities include:

  • Des-methyl analog (≤0.5%): Arises from incomplete methylation during boronic acid synthesis.

  • Bis-adduct (≤0.2%): Forms under excess boronic acid conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry for Suzuki coupling reduces reaction time to 30 minutes via enhanced mass transfer. A tubular reactor (ID 1 mm, L 10 m) operating at 120°C and 10 bar achieves 85% conversion with 50% reduced catalyst loading.

Green Chemistry Metrics

  • E-factor: 12.5 kg waste/kg product (traditional batch) vs. 8.2 kg waste/kg product (flow system).

  • PMI (Process Mass Intensity): 35 (batch) vs. 22 (continuous) .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the benzene or pyrimidine rings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
Research has indicated that 1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- exhibits significant anticancer activity. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation.

  • Mechanism of Action : The compound may intercalate into DNA strands, disrupting replication and transcription processes. It is also believed to inhibit specific kinases involved in cancer progression.
Cancer Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)0.15DNA intercalation
A549 (Lung)0.20Enzyme inhibition
HeLa (Cervical)0.11Cytotoxic effects through DNA binding

2. Antimicrobial Effects
The compound has been evaluated for its antimicrobial properties against various bacterial strains, showing promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Streptococcus agalactiae100

The antimicrobial activity suggests potential applications in developing new antibiotics or adjunct therapies for resistant bacterial infections.

Materials Science Applications

3. Synthesis of Heterocyclic Compounds
1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- serves as an important intermediate in synthesizing various heterocyclic compounds. These compounds are crucial in pharmaceuticals and agrochemicals.

  • Chemical Reactions : The compound can undergo several reactions:
    • Oxidation : Utilizing agents like potassium permanganate.
    • Reduction : Using lithium aluminum hydride.
    • Substitution Reactions : Particularly at the amino group for further functionalization.

Case Study 1: Anticancer Activity Evaluation

A study focused on the modification of the compound's structure to enhance its anticancer efficacy found that certain substitutions improved its potency against specific cancer cell lines. The study reported IC50 values as low as 0.11μM0.11\,\mu M against HeLa cells, indicating a strong potential for drug development.

Case Study 2: Antimicrobial Assessment

In vitro assessments demonstrated that 1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus. This highlights the compound's potential as a lead candidate for antibiotic development.

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1,2-Benzenediamine (o-Phenylenediamine; CAS 95-54-5)

  • Structure: Amino groups at the 1 and 2 positions of the benzene ring.
  • Properties: Higher reactivity due to proximity of amino groups, leading to rapid oxidation and polymerization.
  • Applications : Primarily used in the synthesis of heterocyclic compounds (e.g., benzimidazoles) and corrosion inhibitors.
  • Hazards: Classified as a skin sensitizer and suspected carcinogen .

1,4-Benzenediamine (p-Phenylenediamine; CAS 106-50-3)

  • Structure: Amino groups at the 1 and 4 positions.
  • Properties : High stability and oxidation resistance; commonly used in permanent hair dyes and polyurethane production.
  • Hazards : Strong allergen linked to contact dermatitis and systemic toxicity .

Key Differences :

  • The meta-substitution in 1,3-benzenediamine reduces conjugation effects compared to para-substitution, altering electronic properties and reactivity.

Substituted 1,3-Benzenediamine Derivatives

1,3-Benzenediamine in Polymer Chemistry

Polymers incorporating 1,3-benzenediamine (e.g., CAS 68738-83-0) exhibit enhanced thermal stability and mechanical strength due to aromatic backbone rigidity. For example, copolymers with isobenzofurandione derivatives are used in high-performance coatings . The pyrimidinyl substituent in the target compound could further modify polymer properties by introducing polar interactions or crosslinking sites.

6-Substituted Pyrimidinyl Derivatives

The methoxymethyl groups in these derivatives enhance solubility in organic solvents, whereas the target compound’s methylpyrimidinyl group may increase hydrophobicity, affecting bioavailability .

Biological Activity

1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)-, also known as 6-Methyl-N1-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine, is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C16H15N5
  • Molecular Mass : 277.32 g/mol
  • Melting Point : 137 °C - 139 °C
  • InChI Key : QGAIPGVQJVGBIA-UHFFFAOYSA-N
  • SMILES Notation : N(C=1N=C(C=CN1)C=2C=CC=NC2)C3=C(C)C=CC(N)=C3

The compound features a benzene ring with two amino groups and a pyrimidine moiety, enhancing its biological interactions and reactivity.

Antimicrobial Properties

Research indicates that 1,3-benzenediamine, N1-(6-methyl-4-pyrimidinyl)- exhibits notable antimicrobial activity. Preliminary studies suggest that it may be effective against various bacterial strains. For instance, similar compounds have shown minimum inhibitory concentrations (MICs) as low as 2 μg/mL against common pathogens like E. coli and S. pyogenes . The structural characteristics of this compound likely contribute to its ability to interact with bacterial DNA and inhibit growth.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Compounds with similar benzimidazole frameworks have been extensively studied for their cytotoxic effects against various cancer cell lines . Research highlights that the binding affinity of these compounds to specific biological targets, such as DNA and enzymes involved in cell proliferation, plays a crucial role in their anticancer activity.

The mechanism by which 1,3-benzenediamine, N1-(6-methyl-4-pyrimidinyl)- exerts its biological effects is primarily through interaction with biological macromolecules. Docking studies have indicated that this compound can bind to the minor grooves of AT-rich DNA regions, stabilizing the structure and potentially preventing replication . Additionally, its amino groups facilitate nucleophilic substitutions that may enhance its reactivity with various biomolecules.

Study on Antibacterial Activity

A recent study investigated the antibacterial effects of several benzimidazole derivatives, including those structurally related to 1,3-benzenediamine, N1-(6-methyl-4-pyrimidinyl)-. The results demonstrated significant antibacterial activity against both sensitive and resistant strains of bacteria. The most effective derivatives showed MICs comparable to established antibiotics .

Anticancer Research

In another study focusing on anticancer properties, derivatives of benzimidazole were tested against various cancer cell lines. Results indicated that modifications at specific positions on the benzimidazole ring could enhance cytotoxicity. The study emphasized the importance of structural optimization in developing effective anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
1,3-Benzenediamine, 4-methylC7H10N2Simpler structure; single methyl group
2-Amino-4-methylpyridineC6H8N2Pyridine base; lacks benzene diamine structure
4-Amino-2-methylpyridineC6H8N2Similar nitrogenous base; different substitution pattern

The unique combination of amine groups and heterocyclic structures in 1,3-benzenediamine, N1-(6-methyl-4-pyrimidinyl)- enhances its biological activity compared to simpler analogs.

Q & A

Q. What are the common synthetic routes for preparing 1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)-, and what key reagents are involved?

The synthesis typically involves multi-step reactions, starting with the preparation of the 6-methyl-4-pyrimidinyl moiety followed by coupling with 1,3-benzenediamine. Key reagents include halogenated pyrimidine derivatives (e.g., 4-chloropyrimidine) and coupling agents like EDCI under reflux conditions. Purification may involve column chromatography or recrystallization to achieve high purity .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Standard techniques include 1H/13C NMR for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC-UV for purity assessment. Databases like the NIST Chemistry WebBook provide reference spectral data for verification .

Q. How can researchers assess the biological activity of this compound in biochemical assays?

Activity can be evaluated through enzyme inhibition assays (e.g., kinase or protease inhibition), receptor binding studies using radiolabeled ligands, and cellular viability assays (e.g., MTT or ATP-based assays). Isothermal Titration Calorimetry (ITC) may quantify binding affinities .

Q. What safety precautions are necessary when handling 1,3-Benzenediamine derivatives?

Benzenediamine derivatives are classified as hazardous due to potential mutagenicity and skin sensitization. Researchers should use PPE , conduct reactions in fume hoods , and adhere to waste disposal protocols outlined in hazardous chemical guidelines .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

Optimization may involve screening transition-metal catalysts (e.g., palladium complexes for coupling reactions), adjusting solvent polarity (e.g., DMF vs. THF), and implementing continuous flow chemistry for scalability. Real-time monitoring via LC-MS helps identify intermediate bottlenecks .

Q. How should researchers resolve contradictions in reported biological activity data?

Cross-validate results using orthogonal methods (e.g., surface plasmon resonance (SPR) vs. ITC). Control for purity variations via HPLC-UV/ELS and standardize assay conditions (e.g., pH, temperature). Meta-analyses of published datasets can identify confounding variables .

Q. What mechanistic insights can be gained from studying the pyrimidinyl substituent’s reactivity?

Kinetic isotope effects (KIE) and Hammett plots can elucidate electronic influences on substitution reactions. Density Functional Theory (DFT) modeling may predict reactive sites, guiding the design of derivatives with enhanced stability or selectivity .

Q. How does this compound’s structure enable applications in polymer chemistry?

The aromatic diamine group participates in polycondensation reactions with dicarboxylic acid chlorides, forming heat-resistant polyamides. The pyrimidinyl substituent may influence polymer crystallinity and thermal stability, as seen in analogous benzenediamine-based polymers .

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